4-acetamido-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide
Description
Properties
IUPAC Name |
4-acetamido-N-[4-(dimethylamino)but-2-ynyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-12(19)17-14-8-6-13(7-9-14)15(20)16-10-4-5-11-18(2)3/h6-9H,10-11H2,1-3H3,(H,16,20)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMXSLAXUJFOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC#CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of aniline with acetic anhydride to form acetanilide.
Introduction of the Dimethylamino Group: The acetanilide is then reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.
Addition of the But-2-yn-1-yl Group: The final step involves the coupling of the intermediate with but-2-yn-1-yl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted benzamides or amides.
Scientific Research Applications
4-acetamido-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in HDAC Inhibition
4-Acetamido-N-(2-aminophenyl)benzamide (CAS: 112522-64-2)
This compound shares the 4-acetamidobenzamide core but replaces the dimethylamino-butynyl chain with a 2-aminophenyl group. Key differences include:
- Biological Activity: Both compounds are classified as HDAC inhibitors, but the aminophenyl derivative’s planar structure may favor stronger interactions with zinc ions in HDAC active sites. No direct IC₅₀ data are provided, but purity (>98% HPLC) suggests high synthetic reproducibility .
4-(Dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide (CAS: 251456-60-7)
This analog features a dimethylamino group on the benzamide ring and a hydroxyamino-oxoheptyl chain. Key distinctions:
- Functional Groups: The hydroxyamino group is a known zinc-binding motif in HDAC inhibitors, suggesting enhanced enzymatic inhibition compared to the main compound’s dimethylamino group .
Table 1: Structural and Functional Comparison of HDAC Inhibitors
| Compound | Substituent Features | Potential Advantages | Limitations |
|---|---|---|---|
| Main Compound | Rigid alkyne linker, dimethylamino | Enhanced membrane permeability | Reduced zinc-binding capacity |
| 4-Acetamido-N-(2-aminophenyl)benzamide | Aromatic aminophenyl group | Strong HDAC active-site interaction | Lower solubility in nonpolar media |
| 4-(Dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide | Flexible heptyl chain, hydroxyamino | High HDAC affinity via dual binding motifs | Synthetic complexity |
Functional Analogues in Cholinesterase Modulation
The compound 3-(2-(4-Ethoxyphenyl)acetamido)-N,N-diethyl-4-((3-((1,2,3,4-tetrahydroacridin-9-yl)amino)propyl)amino)benzamide (19b) () shares a benzamide core but incorporates a tetrahydroacridin moiety and diethylamino groups. Key contrasts:
- Target Specificity : Compound 19b is designed for dual cholinesterase inhibition (acetylcholinesterase and butyrylcholinesterase), whereas the main compound’s structure aligns more with HDAC-targeted activity.
- Structural Complexity: The acridin group in 19b enables intercalation with DNA or enzyme pockets, a feature absent in the main compound. However, the dimethylamino-butynyl chain may confer better blood-brain barrier penetration .
Table 2: Functional Comparison with Cholinesterase-Targeted Analog
| Parameter | Main Compound | Compound 19b |
|---|---|---|
| Primary Target | HDAC (inferred) | Cholinesterases |
| Key Functional Groups | Dimethylamino, acetylene | Tetrahydroacridin, diethylamino |
| Synthetic Approach | Likely HBTU-mediated amide coupling* | HBTU-mediated coupling with triethylamine |
| Bioactivity | Enzyme inhibition (presumed) | Dual cholinesterase inhibition |
*Inferred from analogous synthesis methods in .
Biological Activity
4-Acetamido-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide is a complex organic compound with diverse biological activities. Its unique structure, comprising an acetamido group, a dimethylamino group, and a but-2-yn-1-yl moiety attached to a benzamide core, positions it as a potential candidate for various therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is believed to modulate the activity of enzymes or receptors involved in various physiological processes. The exact pathways remain under investigation, but preliminary studies suggest involvement in anti-inflammatory and anticancer mechanisms.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, thus potentially reducing inflammation in various models of disease.
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Its ability to target specific cancer cell types makes it a candidate for further development in oncology.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers (e.g., cleaved PARP).
- Animal Models : In murine models of inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 4-Acetamido-N-(2’-aminophenyl)benzamide | Similar core structure | Moderate anticancer activity | Different substituent |
| 4-Acetamido-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide | Similar core structure | Enhanced anti-inflammatory effects | Methoxyphenoxy substituent |
Q & A
Basic: What are the optimal synthetic routes for 4-acetamido-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Coupling of 4-acetamidobenzoic acid with propargylamine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in aprotic solvents like dimethylformamide (DMF) .
- Step 2: Introduction of the dimethylamino group via nucleophilic substitution or Cu(I)-catalyzed alkyne-amine coupling, requiring inert conditions and temperature control (40–60°C) .
- Purification: Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .
Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions (e.g., acetamido protons at δ 2.1 ppm, dimethylamino protons at δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ≈ 330–350 Da) .
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~2100 cm⁻¹ (alkyne C≡C) .
Basic: How can researchers screen the initial biological activity of this compound?
Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) or histone deacetylases (HDACs) using fluorogenic substrates .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Protein-Ligand Binding: Surface plasmon resonance (SPR) to measure binding affinity (KD) for targets like bromodomains .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Modify Substituents: Replace dimethylamino with cyclic amines (e.g., piperazinyl) to enhance solubility or target selectivity .
- Alkyne Chain Length: Vary the but-2-yn-1-yl spacer to balance rigidity and membrane permeability .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict interactions with hydrophobic pockets in enzymes .
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Answer:
- Orthogonal Assays: Validate enzyme inhibition using both fluorescence-based and radiometric assays to rule out assay-specific artifacts .
- Binding Kinetics: Perform time-resolved SPR to distinguish competitive vs. allosteric inhibition mechanisms .
- Metabolic Stability: Compare results in cell-free vs. hepatocyte-containing systems to identify off-target effects .
Advanced: What experimental strategies elucidate the compound’s mechanism of action?
Answer:
- Target Deconvolution: CRISPR-Cas9 knockout libraries to identify critical genes for activity .
- X-ray Crystallography: Co-crystallize with bromodomains (e.g., BRD4) to map binding interactions .
- Transcriptomic Profiling: RNA-seq to identify downstream pathways (e.g., apoptosis, cell cycle) .
Advanced: How can physicochemical properties (e.g., solubility) be optimized for in vivo studies?
Answer:
- Salt Formation: Prepare hydrochloride salts to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) for improved bioavailability .
- Nanoparticle Formulation: Use PLGA-based carriers to increase plasma half-life .
Advanced: What methodologies validate analytical techniques for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS Optimization: Use C18 columns with 0.1% formic acid in water/acetonitrile gradients for separation .
- Calibration Curves: Linear ranges of 1–1000 ng/mL with deuterated internal standards (e.g., d4-acetamido analog) .
- Matrix Effects: Assess ion suppression in plasma using post-column infusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
